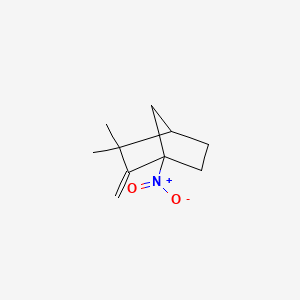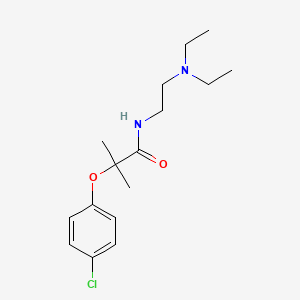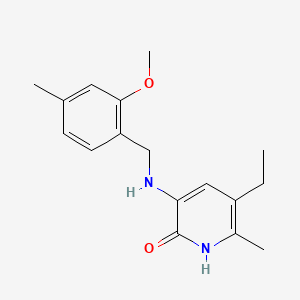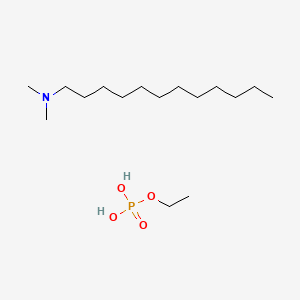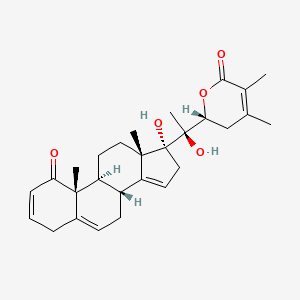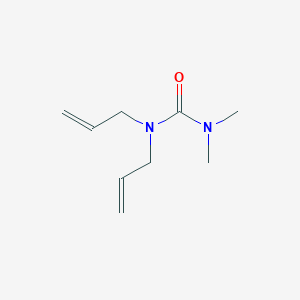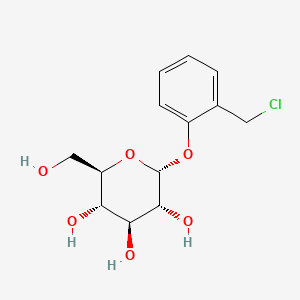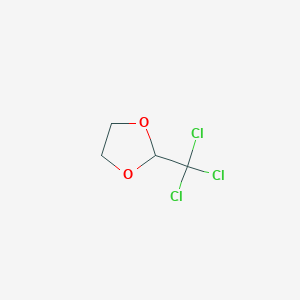
(R)-trihexyphenidyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-trihexyphenidyl is a chiral compound that belongs to the class of anticholinergic agents. It is primarily used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. The compound works by blocking the action of acetylcholine, a neurotransmitter, thereby helping to reduce muscle stiffness, tremors, and other symptoms associated with these conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-trihexyphenidyl typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
-
Formation of the Intermediate: : The synthesis begins with the preparation of 1-cyclohexyl-1-phenyl-3-piperidinopropanol. This intermediate is formed through a Grignard reaction, where phenylmagnesium bromide reacts with cyclohexanone to produce 1-phenylcyclohexanol. This is then reacted with piperidine and formaldehyde to yield the intermediate.
-
Resolution of Enantiomers: : The intermediate is then subjected to chiral resolution to separate the ®-enantiomer from the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.
Industrial Production Methods
In industrial settings, the production of ®-trihexyphenidyl is scaled up using similar synthetic routes but optimized for large-scale reactions. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The resolution of enantiomers is often done using high-performance liquid chromatography (HPLC) with chiral stationary phases.
化学反应分析
Types of Reactions
®-trihexyphenidyl undergoes several types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to modify the functional groups in ®-trihexyphenidyl. Sodium borohydride is a common reducing agent used in these reactions.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized metabolites, reduced derivatives, and substituted analogs of ®-trihexyphenidyl.
科学研究应用
Chemistry
In chemistry, ®-trihexyphenidyl is used as a model compound to study chiral resolution techniques and the effects of chirality on pharmacological activity. It is also used in the development of new synthetic methodologies for anticholinergic agents.
Biology
In biological research, ®-trihexyphenidyl is used to study the mechanisms of neurotransmission and the role of acetylcholine in the central nervous system. It is also used in studies investigating the effects of anticholinergic agents on cognitive function and memory.
Medicine
Medically, ®-trihexyphenidyl is used to treat Parkinson’s disease and drug-induced extrapyramidal symptoms. It is also being investigated for its potential use in treating other neurological disorders, such as dystonia and tardive dyskinesia.
Industry
In the pharmaceutical industry, ®-trihexyphenidyl is used as an active pharmaceutical ingredient (API) in the production of medications for Parkinson’s disease. It is also used in the development of new anticholinergic drugs.
作用机制
®-trihexyphenidyl exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central nervous system. This reduces the activity of cholinergic neurons, which helps to alleviate symptoms such as muscle stiffness and tremors. The compound primarily targets the M1 and M2 subtypes of muscarinic receptors, which are involved in the regulation of motor control and cognitive function.
相似化合物的比较
Similar Compounds
Benztropine: Another anticholinergic agent used to treat Parkinson’s disease and drug-induced extrapyramidal symptoms.
Biperiden: Similar to ®-trihexyphenidyl, it is used to treat Parkinson’s disease and has anticholinergic properties.
Procyclidine: Another anticholinergic drug used for similar indications.
Uniqueness
®-trihexyphenidyl is unique in its specific chiral form, which can influence its pharmacological activity and side effect profile. Compared to other anticholinergic agents, it may offer different efficacy and tolerability in individual patients, making it a valuable option in the treatment of Parkinson’s disease and related conditions.
属性
CAS 编号 |
40520-25-0 |
|---|---|
分子式 |
C20H31NO |
分子量 |
301.5 g/mol |
IUPAC 名称 |
(1R)-1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2/t20-/m0/s1 |
InChI 键 |
HWHLPVGTWGOCJO-FQEVSTJZSA-N |
手性 SMILES |
C1CCC(CC1)[C@](CCN2CCCCC2)(C3=CC=CC=C3)O |
规范 SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


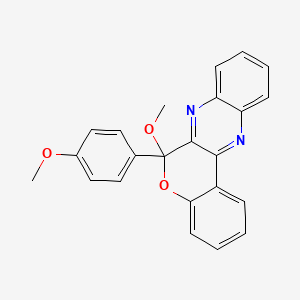
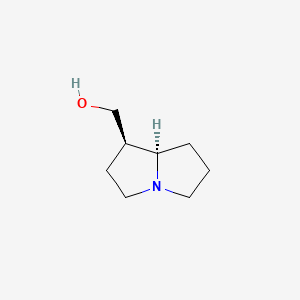
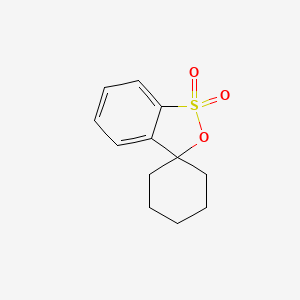
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
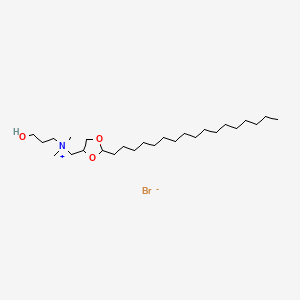
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)
